Solimastat

Catalog No.
S543560
CAS No.
226072-63-5
M.F
C20H32N4O5
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solimastat

CAS Number

226072-63-5

Product Name

Solimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl]-N'-hydroxy-3-methoxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H32N4O5

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1

InChI Key

WORSVFBVUCBRIP-VNQPRFMTSA-N

SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

solubility

Soluble in DMSO

Synonyms

BB 3644, BB-3644, BB3644

Canonical SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)OC)C(=O)N[C@H](C(=O)NC1=CC=CC=N1)C(C)(C)C

The exact mass of the compound Solimastat is 408.2373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solimastat (CAS 226072-63-5), also known as BB-3644, is a potent, orally bioavailable, hydroxamic acid-based broad-spectrum matrix metalloproteinase (MMP) and tumor necrosis factor-alpha converting enzyme (TACE/ADAM17) inhibitor. Originally developed to improve upon the pharmacokinetic and toxicity profiles of first-generation peptidomimetic inhibitors, Solimastat is structurally related to batimastat (BB-94) and marimastat (BB-2516). In procurement and material selection, it is primarily sourced for its dual capacity to inhibit extracellular matrix degradation and potently block the shedding of cell-surface receptors and cytokines. Its established oral bioavailability and high potency make it a critical reagent for in vivo oncology models, particularly as an adjuvant in targeted immunotherapy where preventing antigen shedding is a strict experimental requirement [1].

Generic substitution of Solimastat with older, more common in-class hydroxamate inhibitors compromises both assay performance and in vivo processability. Substituting with batimastat (BB-94) introduces severe formulation bottlenecks; batimastat's poor aqueous solubility necessitates parenteral or intraperitoneal administration, complicating chronic dosing models and requiring complex nanoparticle or solvent vehicles. Conversely, substituting with the structurally related marimastat (BB-2516) results in a significant loss of potency against specific targets, notably exhibiting a >10-fold reduction in the inhibition of cell-bound TNF-alpha processing. Furthermore, in antigen-shedding assays, marimastat requires substantially higher concentrations (IC50 ~ 1 µM) to achieve the same blockade as Solimastat (IC50 = 180 nM), increasing the risk of off-target toxicity in sensitive cell lines[1]. Buyers must procure exact Solimastat when oral dosing compatibility and high TACE/ADAM17 potency are non-negotiable.

Superior TACE / TNF-alpha Processing Inhibition vs. Marimastat

Solimastat was specifically engineered to possess higher activity against tumor necrosis factor-alpha converting enzyme (TACE) compared to its predecessor, marimastat. In comparative cellular assays, Solimastat is >10-fold more active than marimastat in inhibiting the processing of cell-bound TNF-alpha [1].

Evidence DimensionInhibition of cell-bound TNF-alpha processing
Target Compound DataSolimastat (BB-3644)
Comparator Or BaselineMarimastat (BB-2516)
Quantified Difference>10-fold higher inhibitory activity for Solimastat
ConditionsCell-based TNF-alpha processing assays

Procurement should prioritize Solimastat over marimastat when the experimental model relies heavily on blocking TNF-alpha release or ADAM17-mediated cleavage.

Enhanced Blockade of CD30 Antigen Shedding

In targeted immunotherapy models, preventing the shedding of surface antigens is critical to maintaining antibody binding. Solimastat effectively blocks constitutive and antibody-stimulated CD30 shedding in Karpas 299 cell lines with an IC50 of 180 nM. In contrast, the in-class comparator marimastat requires a concentration of 1,000 nM (1 µM) to achieve the same effect [1].

Evidence DimensionIC50 for CD30 shedding inhibition
Target Compound Data180 nM
Comparator Or BaselineMarimastat (1,000 nM)
Quantified Difference5.5-fold lower IC50 (higher potency) for Solimastat
ConditionsKarpas 299 cell line, monitoring soluble CD30 (sCD30) release

Researchers designing combination therapies with immunotoxins must select Solimastat to ensure maximum surface antigen retention at lower, less toxic doses.

In Vivo Processability: Oral Bioavailability vs. Batimastat

First-generation MMPIs like batimastat (BB-94) are notorious for their poor water solubility, which limits their use to parenteral or intraperitoneal administration and complicates chronic dosing [1]. Solimastat overcomes this formulation barrier, demonstrating good pharmacokinetics with approximately 26% oral bioavailability in rat models and a half-life of 3 hours, allowing for standard oral dosing regimens[2].

Evidence DimensionRoute of administration and bioavailability
Target Compound Data~26% oral bioavailability, suitable for oral dosing
Comparator Or BaselineBatimastat (Poor aqueous solubility, requires IP/parenteral administration)
Quantified DifferenceElimination of parenteral requirement; enables oral formulation
ConditionsIn vivo pharmacokinetic evaluation in rat models

Selecting Solimastat drastically simplifies in vivo experimental design, reduces animal handling stress, and avoids the need for complex nanoparticle or solvent formulations required by batimastat.

Adjuvant in Targeted Immunotherapy and Immunotoxin Models

Solimastat is the preferred MMPI for in vivo models testing antibody-drug conjugates (ADCs) or immunotoxins against surface antigens like CD30. By potently blocking ADAM10/ADAM17-mediated shedding, it prevents the release of soluble decoy receptors, thereby increasing the half-life and internalization of the therapeutic antibody at the tumor site [1].

Chronic Oral Dosing in Oncology and Inflammation Models

Due to its established oral bioavailability and favorable pharmacokinetic profile compared to first-generation inhibitors like batimastat, Solimastat is highly suited for long-term, chronic dosing studies (e.g., via oral gavage or medicated feed) in rodent models of solid tumors or inflammatory diseases [2].

Cellular Assays for TACE/ADAM17 Activity

Given its >10-fold higher potency against TNF-alpha processing compared to marimastat, Solimastat serves as a highly reliable positive control and baseline inhibitor in biochemical and cell-based assays evaluating TACE (ADAM17) enzymatic activity and cytokine release mechanisms[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.23727013 g/mol

Monoisotopic Mass

408.23727013 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

414MEG73VU

Wikipedia

Solimastat

Dates

Last modified: 07-15-2023

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